![molecular formula C16H14Cl2N2 B184255 N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine CAS No. 81512-53-0](/img/structure/B184255.png)
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine, commonly known as CCBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCBA is a member of the imine family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CCBA is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. CCBA has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and cancer cell growth. Additionally, CCBA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
CCBA has been shown to possess a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CCBA has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases. CCBA has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCBA in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, CCBA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using CCBA in lab experiments is its potential toxicity, particularly at high doses. Additionally, the mechanism of action of CCBA is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are many potential future directions for the study of CCBA. One area of research that is particularly promising is the use of CCBA in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCBA may hold promise as a potential treatment for various types of cancer, particularly those that are resistant to traditional chemotherapy. Finally, CCBA may hold promise as a potential tool for the detection of various biological molecules, which could have important applications in the fields of diagnostics and drug development.
Méthodes De Synthèse
The synthesis of CCBA is a multi-step process that involves the reaction of two primary components, 2-chlorobenzaldehyde and 2-chloroethylamine. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control and monitoring. The resulting product is a yellow crystalline solid that is typically purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
The scientific research applications of CCBA are varied and numerous. CCBA has been shown to possess potent anti-inflammatory properties and has been studied for its potential use in the treatment of a range of inflammatory diseases. Additionally, CCBA has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. CCBA has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Propriétés
Numéro CAS |
81512-53-0 |
|---|---|
Nom du produit |
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine |
Formule moléculaire |
C16H14Cl2N2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-[2-[(2-chlorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
Clé InChI |
WXONZMKAOXKLKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
Autres numéros CAS |
81512-53-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
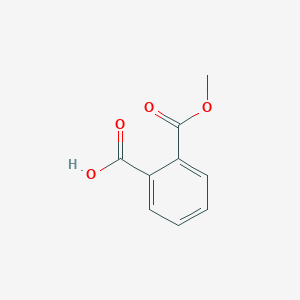
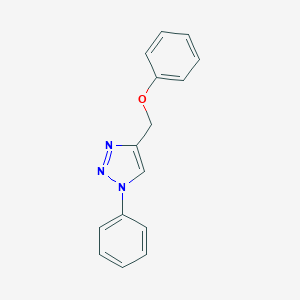
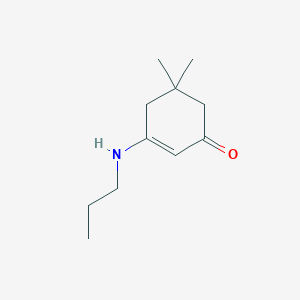
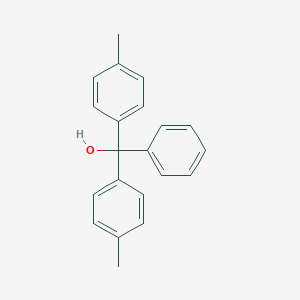
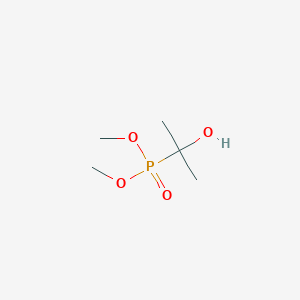
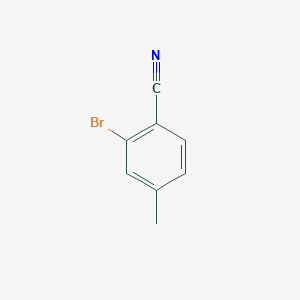
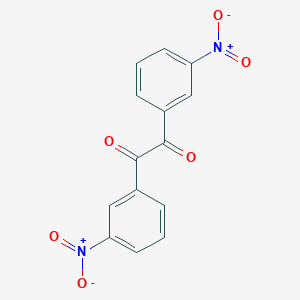
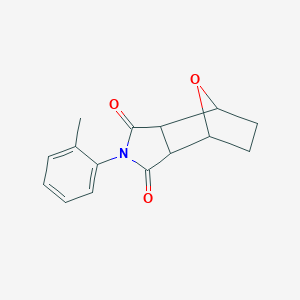
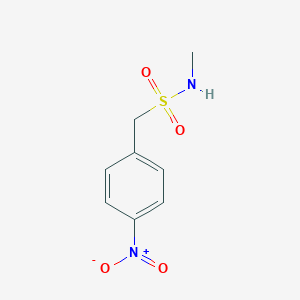
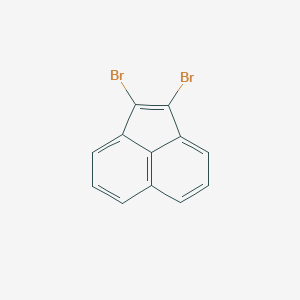
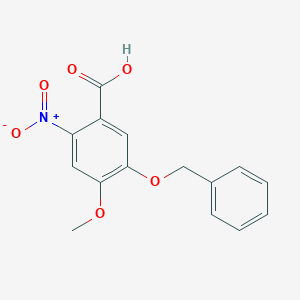
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)